molecular formula C16H13N3O2 B14158741 4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one CAS No. 4550-13-4

4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B14158741
CAS No.: 4550-13-4
M. Wt: 279.29 g/mol
InChI Key: RUYLGOWTPMBGND-UHFFFAOYSA-N
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Description

4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazinylidene group attached to an oxazole ring, making it a subject of interest in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one typically involves the reaction of 2-methyl-2-phenylhydrazine with 3-phenyl-1,2-oxazole-5(4H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction process and optimizing it for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biological pathways. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid
  • 2-Phenyl-2-propanol
  • Phenethyl alcohol

Uniqueness

4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one is unique due to its combination of a hydrazinylidene group and an oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

4550-13-4

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-[methyl(phenyl)hydrazinylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C16H13N3O2/c1-19(13-10-6-3-7-11-13)17-15-14(18-21-16(15)20)12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

RUYLGOWTPMBGND-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N=C2C(=NOC2=O)C3=CC=CC=C3

Origin of Product

United States

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